molecular formula C16H12F2N2OS B2448665 (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 868371-12-4

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2448665
CAS No.: 868371-12-4
M. Wt: 318.34
InChI Key: OUMFXLGTXBHSLO-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a chemical compound with a unique structure that combines benzothiazole and fluorobenzamide moieties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves the reaction of 3-ethyl-4-fluoro-1,3-benzothiazole with 4-fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality and quantity .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

Uniqueness

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide stands out due to its dual fluorine substitution, which can enhance its chemical stability and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)4-3-5-13(14)22-16(20)19-15(21)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMFXLGTXBHSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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